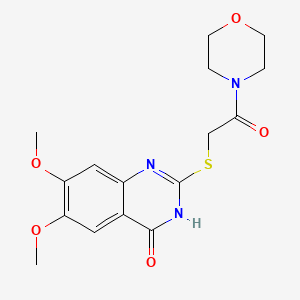

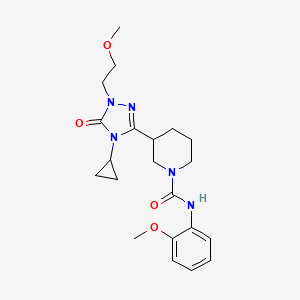

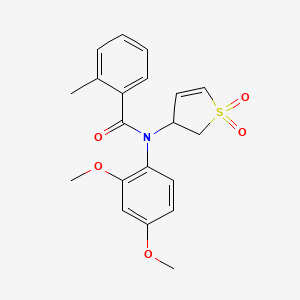

![molecular formula C13H21N3O3S B2532799 6-Tert-butyl-2-[(1-methanesulfonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2201822-94-6](/img/structure/B2532799.png)

6-Tert-butyl-2-[(1-methanesulfonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butanesulfinyl aldimines and ketimines as precursors for the production of protected 1,2-amino alcohols. These precursors are reacted with various organometallic reagents to yield sulfinamide products, which can then undergo selective N- or O-deprotection for further synthetic transformations . Additionally, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to form Schiff base compounds, is described . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including FTIR, 1H, and 13C NMR . X-ray crystallographic analysis has been employed to determine the crystal and molecular structure of certain compounds, revealing the presence of intramolecular hydrogen bonds that stabilize the structure . These techniques could be applied to analyze the molecular structure of "6-Tert-butyl-2-[(1-methanesulfonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one".

Chemical Reactions Analysis

The papers describe amine exchange reactions involving tert-butyl-containing triazine derivatives with amino acids, leading to the formation of ion associates detectable in solution . Additionally, tert-butylsulfonamide has been used as a nitrogen source for catalytic aminohydroxylation and aziridination of olefins, with the sulfonyl-nitrogen bond being cleavable under mild acidic conditions . These reactions provide a context for understanding the chemical reactivity of tert-butyl and sulfonyl groups in the compound of interest.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly discussed, the properties of similar compounds can be inferred. The stability of molecular structures due to intramolecular hydrogen bonding , the behavior of tert-butylsulfonamide in catalytic reactions , and the solubility of reaction products in various solvents provide insights into the potential properties of the compound .

Applications De Recherche Scientifique

Synthetic Chemistry and Catalysis

The synthesis and structural characterization of compounds containing tert-butyl and methanesulfonyl groups have been extensively studied. For example, compounds with tert-butyl groups have been utilized in the catalytic asymmetric oxidation of tert-butyl disulfide, leading to the synthesis of tert-butanesulfinamides and tert-butyl sulfoxides, indicating potential for the development of asymmetric synthesis methods (Cogan et al., 1998). Similarly, methanesulfonyl derivatives, like those mentioned in the synthesis and cytotoxic activity studies of penicillanic acid derivatives, show the chemical versatility and potential pharmaceutical applications of these groups (Vorona et al., 2009).

Pharmaceutical Research

Methanesulfonyl and azetidinyl groups are often mentioned in the context of pharmaceutical research due to their roles in drug development and bioactive molecule synthesis. The introduction of these functional groups can lead to significant biological activity, making them valuable in the design of new therapeutic agents. For example, tert-butanesulfinyl imines have been used as intermediates for the asymmetric synthesis of amines, showcasing their utility in creating bioactive molecules with potential pharmaceutical applications (Ellman et al., 2002).

Propriétés

IUPAC Name |

6-tert-butyl-2-[(1-methylsulfonylazetidin-3-yl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3S/c1-13(2,3)11-5-6-12(17)16(14-11)9-10-7-15(8-10)20(4,18)19/h5-6,10H,7-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZMGWPBTOSVLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

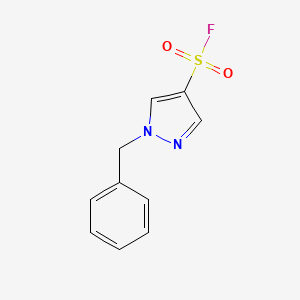

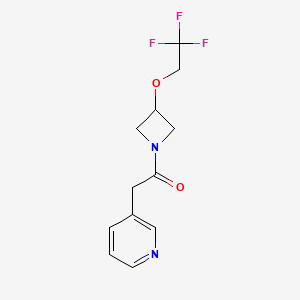

![6-oxo-1-phenyl-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2532727.png)

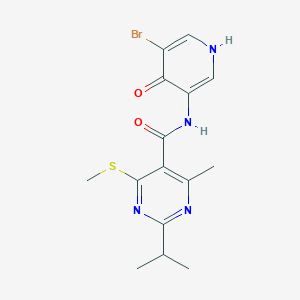

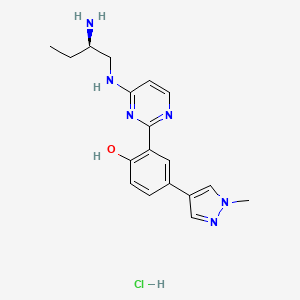

![1-[5-Bromo-2-(difluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B2532728.png)

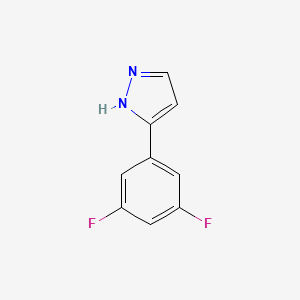

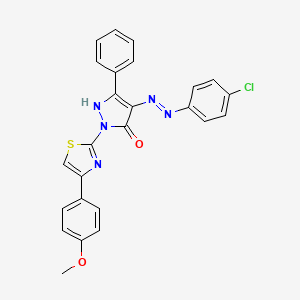

![[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate](/img/structure/B2532730.png)

![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2532732.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2532734.png)